2-BROMO-5-CHLOROPHENOXYACETIC ACID
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Overview
Description
2-BROMO-5-CHLOROPHENOXYACETIC ACID is an organic compound with the molecular formula C8H6BrClO3 and a molecular weight of 265.49 g/mol . This compound is characterized by the presence of both bromine and chlorine atoms attached to a phenoxyacetic acid structure, making it a unique and versatile chemical in various applications.
Preparation Methods
The synthesis of 2-BROMO-5-CHLOROPHENOXYACETIC ACID typically involves the bromination and chlorination of phenoxyacetic acid derivatives. One common method includes the bromination of 2-chlorophenoxyacetic acid using bromine in the presence of a suitable catalyst . The reaction conditions often involve controlled temperatures and specific solvents to ensure the selective substitution of the bromine atom at the desired position on the phenoxy ring.
Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to achieve high yields and purity of the final product .
Chemical Reactions Analysis
2-BROMO-5-CHLOROPHENOXYACETIC ACID undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the bromine or chlorine atoms can be replaced by other nucleophiles.
Oxidation Reactions: The phenoxyacetic acid moiety can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of corresponding alcohols or other reduced products.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 2-BROMO-5-CHLOROPHENOXYACETIC ACID involves its interaction with specific molecular targets and pathways. As a phenoxyacetic acid derivative, it mimics the action of natural plant growth hormones, such as indoleacetic acid (IAA). When applied to plants, it induces uncontrolled growth, leading to the death of broad-leaf weeds while leaving monocotyledonous crops relatively unaffected . This selective action makes it a valuable herbicide in agricultural applications.
Comparison with Similar Compounds
2-BROMO-5-CHLOROPHENOXYACETIC ACID can be compared with other phenoxyacetic acid derivatives, such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar growth-regulating properties.
4-Chloro-2-methylphenoxyacetic acid (MCPA): Another herbicide with selective action against broad-leaf weeds.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Known for its use in agriculture, although its use has been restricted due to environmental concerns.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other phenoxyacetic acid derivatives .
Properties
IUPAC Name |
2-(2-bromo-5-chlorophenoxy)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrClO3/c9-6-2-1-5(10)3-7(6)13-4-8(11)12/h1-3H,4H2,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLNADVQVKXVDMP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)OCC(=O)O)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.49 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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